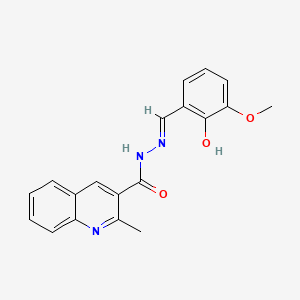![molecular formula C9H11N3OS B604774 METHYL N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZONOTHIOCARBAMATE CAS No. 184287-64-7](/img/structure/B604774.png)
METHYL N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZONOTHIOCARBAMATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate is a chemical compound with the molecular formula C9H11N3OS. It is a member of the hydrazone family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate can be achieved through a one-pot reaction involving phthalide, hydrazine hydrate, and aldehyde. This method is efficient, catalyst-free, and environmentally friendly, providing the desired compound in moderate to excellent yields . The reaction is typically carried out in ethanol under mild conditions .
Analyse Des Réactions Chimiques
Methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it exhibits antibacterial, analgesic, antioxidant, anticonvulsant, anticancer, antitrypanosomal, and anti-inflammatory activities . Its versatility makes it valuable in pharmaceutical research and development.
Mécanisme D'action
The mechanism of action of methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its diverse biological activities. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate is unique compared to other similar compounds due to its specific structure and wide range of biological activities. Similar compounds include other hydrazone derivatives, which also exhibit various biological properties such as antibacterial, antioxidant, and anticancer activities . the specific structure of methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate provides it with unique properties and applications.
Propriétés
Numéro CAS |
184287-64-7 |
|---|---|
Formule moléculaire |
C9H11N3OS |
Poids moléculaire |
209.27g/mol |
Nom IUPAC |
methyl N'-[(E)-(2-hydroxyphenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C9H11N3OS/c1-14-9(10)12-11-6-7-4-2-3-5-8(7)13/h2-6,13H,1H3,(H2,10,12)/b11-6+ |
Clé InChI |
CVGJFVJNYLPFSR-IZZDOVSWSA-N |
SMILES |
CSC(=NN=CC1=CC=CC=C1O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B604691.png)
![3-{[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B604692.png)
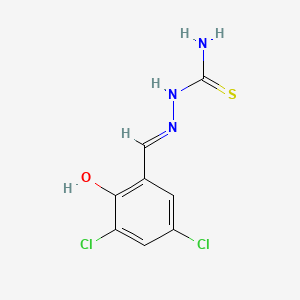
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B604697.png)
![2-{[(2-Hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604704.png)
![3,4-dihydroxy-N-[(E)-1H-indol-3-ylmethyleneamino]benzamide](/img/structure/B604709.png)
![5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone]](/img/structure/B604710.png)
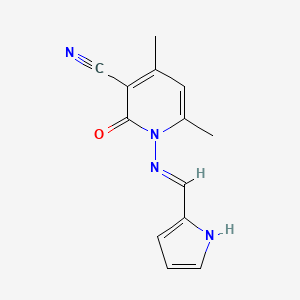
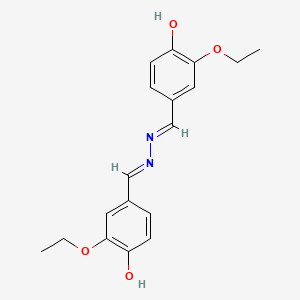
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B604714.png)
![1-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B604715.png)
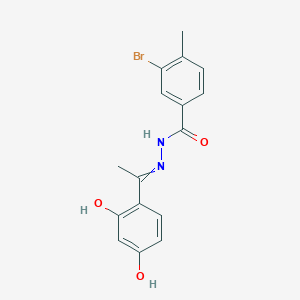
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B604718.png)
